molecular formula C9H12OS B14466100 4-(Ethylsulfanyl)-3-methylphenol CAS No. 67126-92-5

4-(Ethylsulfanyl)-3-methylphenol

Cat. No.: B14466100
CAS No.: 67126-92-5
M. Wt: 168.26 g/mol
InChI Key: KCRBIZNQUGOEBA-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-3-methylphenol is a phenolic derivative characterized by an ethylsulfanyl (-S-C₂H₅) group at the para position and a methyl (-CH₃) group at the meta position of the aromatic ring.

Properties

CAS No.

67126-92-5

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-ethylsulfanyl-3-methylphenol

InChI

InChI=1S/C9H12OS/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,10H,3H2,1-2H3

InChI Key

KCRBIZNQUGOEBA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)-3-methylphenol typically involves the introduction of an ethylsulfanyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a suitable phenol derivative is reacted with an ethylsulfanyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding a simpler phenol derivative.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(Ethylsulfanyl)-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)-3-methylphenol involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenol group can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Alkyl-Substituted Phenols

Alkylphenols, such as 3-methylphenol (m-cresol) and 4-propylphenol, share structural similarities with 4-(Ethylsulfanyl)-3-methylphenol but differ in substituent type and position:

  • 3-Methylphenol (m-cresol): Lacks the sulfur moiety but shares the methyl group at the meta position. It is known for its woody odor and significant role in microbial fermentation processes, where it is positively influenced by extended fermentation durations .
  • 4-Propylphenol (CAS 122-94-1): Features a propyl group at the para position. Unlike this compound, its hydrophobicity is governed solely by the alkyl chain, which may reduce polarity compared to sulfur-containing analogs .
Table 1: Comparison of Alkylphenols
Compound Substituents Key Properties/Observations
3-Methylphenol -CH₃ (meta) Woody odor; microbial dynamics during fermentation
4-Propylphenol -C₃H₇ (para) Higher hydrophobicity; no sulfur moiety
4-Butylphenol -C₄H₉ (para) Increased steric hindrance

Sulfur-Containing Derivatives

Sulfur substituents, such as sulfones and sulfanyl groups, significantly alter electronic and biological properties:

  • (E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one: A sulfone-containing compound with anti-fungal activity against Curvularia luneta and Fusarium oxysporum. Sulfones exhibit strong electron-withdrawing effects due to the sulfonyl (-SO₂-) group, enhancing medicinal activity compared to thioethers like the ethylsulfanyl group in this compound .
Table 2: Sulfur-Containing Compounds Comparison
Compound Sulfur Functional Group Key Properties/Observations
This compound -S-C₂H₅ (thioether) Moderate electron donation; inferred solubility in lipids
Sulfone derivatives (e.g., compound in ) -SO₂- (sulfonyl) Strong electron withdrawal; anti-fungal activity

Impact of Substituent Position and Electronic Effects

  • Meta-methyl group: In 3-methylphenol, the meta-methyl group sterically hinders electrophilic substitution at the ortho/para positions. In this compound, this may direct reactivity toward the sulfur moiety .

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